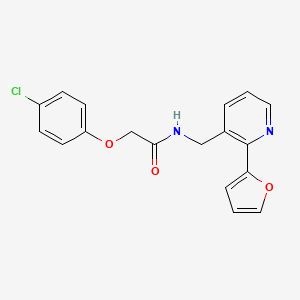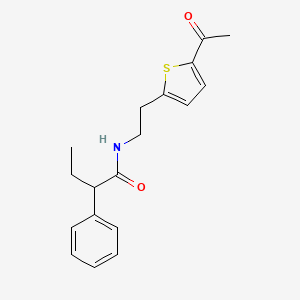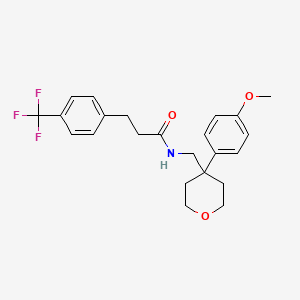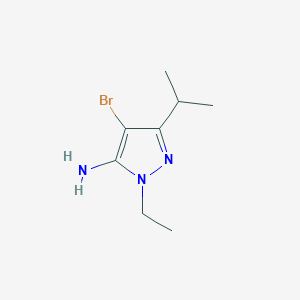
3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used in the creation of many biologically active compounds . The compound also seems to have a sulfonyl group attached to the pyrrolidine ring, and an oxazolidine-2,4-dione group. Oxazolidinones are a class of compounds that have been used as antibiotics, such as linezolid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring would provide a rigid, three-dimensional structure due to its cyclic nature . The sulfonyl group would likely contribute to the polarity of the molecule, and the oxazolidine-2,4-dione group could potentially form hydrogen bonds with other molecules.Applications De Recherche Scientifique
Sulfonamides and Related Derivatives
Sulfonamide compounds, including those with sulfonyl and pyrrolidine structures, are known for their significant biological activities. They serve as key frameworks in the development of various therapeutic agents due to their antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and immunosuppressive properties. The versatility of sulfonamides has been highlighted in literature reviews, emphasizing their role in medicinal chemistry as potent pharmacophoric moieties capable of generating new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).
Pyrrolidine in Drug Discovery
Pyrrolidine rings, a core structure in many biologically active compounds, are widely utilized in medicinal chemistry. Their incorporation into molecules aims at enhancing pharmacophore space exploration, contributing to stereochemistry, and increasing three-dimensional coverage. Pyrrolidine derivatives, including those integrated with oxazolidinone and sulfonamide functionalities, have been extensively reviewed for their role in synthesizing compounds with various biological profiles, offering insights into structure-activity relationships and stereoisomerism's impact on drug efficacy (Li Petri et al., 2021).
Oxazolidinone Derivatives
Oxazolidinone derivatives, known for their applications in antibiotic development, exemplify the potential of incorporating 3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione-like structures in drug design. Research on these compounds focuses on understanding their mechanism of action, optimizing their pharmacokinetic properties, and exploring their broad-spectrum antimicrobial activities. The chemical versatility and biological relevance of oxazolidinones underscore the importance of this class in addressing therapeutic needs and designing new pharmacological agents.
Environmental Applications
Compounds with structures related to 3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione also find applications in environmental science, particularly in the degradation and removal of organic pollutants. Research into sulfonamide and related derivatives has explored their potential in treating wastewater and removing contaminants, highlighting the intersection between organic chemistry and environmental sustainability (Prasannamedha & Kumar, 2020).
Propriétés
IUPAC Name |
3-[1-(3-phenoxypropylsulfonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c19-15-12-24-16(20)18(15)13-7-8-17(11-13)25(21,22)10-4-9-23-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIUUDVAEFFDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2820864.png)
![2-fluoro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2820865.png)
![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2820867.png)

![1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2820872.png)

![4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol](/img/structure/B2820874.png)

![2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2820876.png)


![2-[(Dimethylamino)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2820882.png)
